6-ethoxypyridine-2-carbaldehyde chemical properties
6-ethoxypyridine-2-carbaldehyde chemical properties
An In-Depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
6-Ethoxypyridine-2-carbaldehyde is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. As a member of the pyridine aldehyde family, its unique electronic and structural features—a nitrogen-containing aromatic ring, a reactive aldehyde functional group, and a lipophilic ethoxy substituent—make it a versatile intermediate for constructing complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of 6-ethoxypyridine-2-carbaldehyde for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
6-Ethoxypyridine-2-carbaldehyde is typically a clear yellow to orange or brown liquid.[3] The physical properties are a direct consequence of its molecular structure: the polar pyridine-aldehyde core combined with the moderately nonpolar ethoxy group. This combination influences its boiling point, density, and solubility characteristics.
| Property | Value | Source |
| CAS Number | 54221-96-4 | [3][4][5] |
| Molecular Formula | C₇H₇NO₂ | [3][5] |
| Molecular Weight | 137.14 g/mol | [5] |
| Appearance | Clear yellow to orange to brown liquid | [3] |
| Boiling Point | 103-104 °C at 20 mmHg | [5] |
| Density | 1.140 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5280-1.5340 | [3][5] |
| SMILES | COC1=CC=CC(C=O)=N1 | [3] |
| InChI Key | YDNWTNODZDSPNZ-UHFFFAOYSA-N | [3][5] |
Spectroscopic Profile: A Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-ethoxypyridine-2-carbaldehyde. The following sections detail the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The most prominent signal is the strong, sharp absorption from the carbonyl (C=O) group of the aldehyde.
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~2850 and ~2750 cm⁻¹ : C-H stretch of the aldehyde proton (a characteristic doublet).
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1700-1720 cm⁻¹ : A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.[6]
-
~3050-3100 cm⁻¹ : Aromatic C-H stretching.
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~2850-2980 cm⁻¹ : Aliphatic C-H stretching from the ethoxy group.[6]
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~1580-1600 cm⁻¹ : C=C and C=N stretching vibrations within the pyridine ring.
-
~1250 cm⁻¹ : Asymmetric C-O-C stretching of the ethoxy ether linkage.
-
~1040 cm⁻¹ : Symmetric C-O-C stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectrum (Predicted):
-
δ ~9.9-10.1 ppm (s, 1H) : The deshielded aldehyde proton (-CHO).
-
δ ~7.8-8.0 ppm (m, 1H) : Aromatic proton at the C4 position, experiencing complex splitting.
-
δ ~7.4-7.6 ppm (m, 1H) : Aromatic proton at the C3 or C5 position.
-
δ ~6.8-7.0 ppm (m, 1H) : Aromatic proton at the C3 or C5 position, shifted upfield due to the electron-donating ethoxy group.
-
δ ~4.4-4.6 ppm (q, 2H) : Methylene protons (-OCH₂CH₃) of the ethoxy group, split into a quartet by the adjacent methyl group.
-
δ ~1.4-1.6 ppm (t, 3H) : Methyl protons (-OCH₂CH₃) of the ethoxy group, split into a triplet by the adjacent methylene group.
¹³C NMR Spectrum (Predicted):
-
δ ~193 ppm : Aldehyde carbonyl carbon (C=O).
-
δ ~164 ppm : C6 carbon attached to the oxygen of the ethoxy group.
-
δ ~152 ppm : C2 carbon attached to the aldehyde group.
-
δ ~138 ppm : Aromatic CH carbon (C4).
-
δ ~118 ppm : Aromatic CH carbon (C3 or C5).
-
δ ~110 ppm : Aromatic CH carbon (C3 or C5).
-
δ ~62 ppm : Methylene carbon of the ethoxy group (-OCH₂).
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δ ~14 ppm : Methyl carbon of the ethoxy group (-CH₃).
Mass Spectrometry (MS)
In mass spectrometry, 6-ethoxypyridine-2-carbaldehyde would exhibit a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely include:
-
Loss of H• (m/z = 136) : From the aldehyde, forming a stable acylium ion.
-
Loss of •CH₃ (m/z = 122) : From the ethoxy group.
-
Loss of C₂H₅O• (m/z = 92) : Cleavage of the ethoxy group.
-
Loss of CO (m/z = 109) : From the aldehyde group, a common fragmentation for aldehydes.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of pyridine aldehydes like 6-ethoxypyridine-2-carbaldehyde typically involves the oxidation of the corresponding alcohol or methylpyridine precursor.[7] A common laboratory-scale approach is the oxidation of (6-ethoxypyridin-2-yl)methanol.
Caption: General synthetic logic for pyridine-2-carbaldehydes.
Exemplary Protocol: Swern Oxidation of (6-ethoxypyridin-2-yl)methanol
This protocol describes a widely used method for oxidizing primary alcohols to aldehydes under mild conditions, preventing over-oxidation to the carboxylic acid.
-
System Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels is placed under an inert atmosphere (Nitrogen or Argon).
-
Oxalyl Chloride Addition : A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) is added to the flask and cooled to -78 °C using an acetone/dry ice bath.
-
Activator Addition : A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition : A solution of (6-ethoxypyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature below -60 °C. The reaction is stirred for 1 hour at -78 °C.
-
Quenching : Triethylamine (Et₃N, 5.0 equivalents) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Work-up : The reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure 6-ethoxypyridine-2-carbaldehyde.
Key Reactions
The reactivity of 6-ethoxypyridine-2-carbaldehyde is dominated by its aldehyde functionality, which is a prime target for nucleophilic attack.
-
Schiff Base Formation : Reacts readily with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in pharmaceutical synthesis.[7]
-
Wittig Reaction : Undergoes reaction with phosphorus ylides to form substituted alkenes, allowing for carbon chain extension.
-
Reductive Amination : A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines.
-
Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation : Can be oxidized to the corresponding 6-ethoxypyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
Caption: Major reaction pathways for 6-ethoxypyridine-2-carbaldehyde.
Applications in Research and Drug Development
The pyridine ring is a cornerstone of modern medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][8] 6-Ethoxypyridine-2-carbaldehyde is a valuable precursor in this field for several reasons:
-
Scaffold for Drug Candidates : It serves as a starting point for synthesizing molecules targeting a wide range of diseases. The pyridine core is found in drugs for cancer, hypertension, and infectious diseases.[2][8]
-
Versatile Chemical Handle : The aldehyde group allows for facile derivatization, enabling the rapid generation of chemical libraries for high-throughput screening.
-
Modulation of Properties : The ethoxy group at the 6-position increases lipophilicity compared to its methoxy or hydroxy analogs, which can be strategically used to improve a drug candidate's pharmacokinetic profile (e.g., cell membrane permeability, metabolic stability).
-
Ligand Synthesis : The parent compound, pyridine-2-carbaldehyde, is well-known for forming robust bidentate ligands with metal ions.[7] Similarly, 6-ethoxypyridine-2-carbaldehyde and its imine derivatives can be used to synthesize novel coordination complexes with unique catalytic or material properties.[9]
Safety and Handling
As with any laboratory chemical, proper handling of 6-ethoxypyridine-2-carbaldehyde is essential.
-
Hazard Classification : It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.[10]
-
In case of Exposure :
-
Skin Contact : Immediately wash with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion : Rinse mouth and seek immediate medical attention.
-
Conclusion
6-Ethoxypyridine-2-carbaldehyde is a high-value chemical intermediate with a rich profile of properties and reactivity. Its strategic combination of a pyridine core, a versatile aldehyde handle, and a property-modulating ethoxy group makes it an indispensable tool for researchers in synthetic chemistry, drug discovery, and materials science. A thorough understanding of its chemical characteristics, spectroscopic signatures, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.
References
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Pyridine-2-carbaldehyde - Wikipedia. Wikipedia. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions (RSC Publishing). [Link]
-
Infrared (IR) Spectroscopy Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dovepress. [Link]
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- 5. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]
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- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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